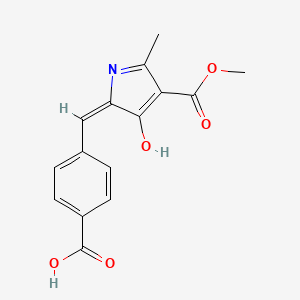![molecular formula C12H8N8O2 B1417677 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 1706430-63-8](/img/structure/B1417677.png)
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Vue d'ensemble
Description
This compound is an intermediate for the preparation of the antitumor drug temozolomide and its analogues . It is also known as nor-temozolomide .
Synthesis Analysis
An efficient synthesis of this compound involves the in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide . Alkylation of the anion of nor-temozolomide with methyl iodide provides a new route to temozolomide, avoiding the use of methyl isocyanate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple nitrogen and oxygen atoms. It includes a 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be alkylated with methyl iodide to produce temozolomide . Additionally, a series of new 3-substituted analogues of temozolomide can be prepared by electrophilic substitution of the nor-temozolomide anion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.14 . Other physical and chemical properties such as melting point, purity, and infrared spectrum have been reported .Applications De Recherche Scientifique
Synthesis and Chemistry
- Synthesis of Antitumor Agents : The compound is used in the synthesis of novel broad-spectrum antitumor agents. For example, it's involved in the creation of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones with potential curative activity against certain types of leukemia (Stevens et al., 1984).
Antitumor Activity
- Study of Antitumor Properties : This compound has been the basis for the study of antitumor imidazotetrazines, where researchers have explored the conversion of 5-aminoimidazole-4-carboxamide to related compounds with antitumor properties (Wang et al., 1998).
- Exploration of Synthetic Routes : New synthesis methods for antitumor drugs like temozolomide have been explored using 'masked' methyl isocyanates, involving the compound (Wang et al., 1995).
- Development of Antitumor Drug Analogs : Researchers have used this compound in the synthesis of nor-temozolomide, an intermediate for preparing antitumor drugs and analogs, avoiding the use of isocyanates (Cousin et al., 2012).
Pharmacological and Chemical Studies
- Investigating Antitumor Derivatives : The compound has been a key part of studies focused on synthesizing and evaluating the growth inhibition properties of its derivatives in human solid tumor and leukemia cell lines (Liu et al., 2010).
- Synthetic Studies : It has been crucial in synthetic studies aiming to create key derivatives of antitumor drugs like temozolomide (Wang & Stevens, 1996).
Radiosynthesis and PET Studies
- Radiosyntheses for PET Studies : The compound has been used in the development of radiosynthetic routes for preparing temozolomide labeled with carbon-11, aiding in positron emission tomography (PET) studies for investigating the drug's mode of action (Brown et al., 2002).
Mécanisme D'action
Target of Action
It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide . Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines .
Mode of Action
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite . This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .
Biochemical Pathways
Its active metabolite, similar to that of temozolomide, causes dna methylation . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells .
Pharmacokinetics
It is known that the compound could be hydrolyzed in vivo to form an active metabolite .
Analyse Biochimique
Biochemical Properties
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with DNA, leading to the formation of DNA adducts that can result in cell cycle arrest and apoptosis . It is known to interact with enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), which repairs the DNA damage caused by alkylating agents . The interaction with MGMT is particularly important as it determines the sensitivity of tumor cells to the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage, which in turn activates cell signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis . It has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that interfere with DNA replication and transcription . This binding leads to the activation of DNA damage response pathways, including the recruitment of proteins such as ATRIP and ATR, which initiate cell cycle arrest and apoptosis . The compound also inhibits the activity of MGMT, preventing the repair of DNA damage and enhancing its cytotoxic effects on tumor cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that it maintains its cytotoxic effects on tumor cells, leading to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other biomolecules.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Studies have identified a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation to form reactive intermediates that interact with DNA and other biomolecules . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels have been observed, with alterations in pathways related to nucleotide synthesis and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by interacting with DNA . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA to exert its cytotoxic effects . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus . Additionally, the compound may localize to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and apoptosis.
Propriétés
IUPAC Name |
2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
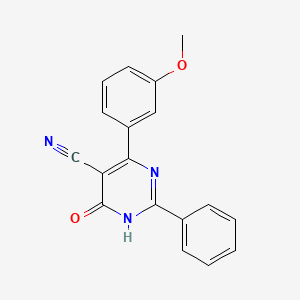
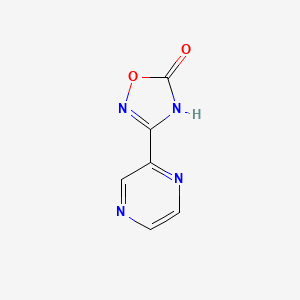

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
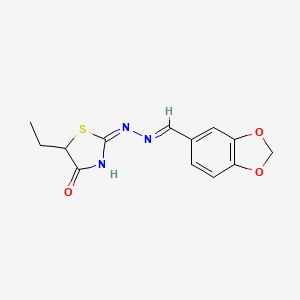

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)
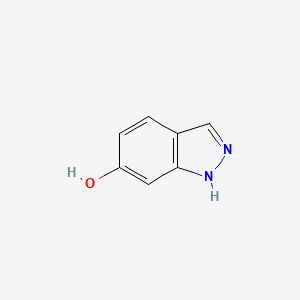
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
